molecular formula C11H20O B14718036 2,2,5,6-Tetramethylhept-5-en-3-one CAS No. 18747-03-0

2,2,5,6-Tetramethylhept-5-en-3-one

Cat. No.: B14718036
CAS No.: 18747-03-0
M. Wt: 168.28 g/mol
InChI Key: CVSKKIXRFJZYKC-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethylhept-5-en-3-one is a branched, unsaturated ketone with the molecular formula $ \text{C}{11}\text{H}{18}\text{O} $. Its structure features a ketone group at the third carbon, a double bond at the fifth carbon, and four methyl substituents at positions 2, 2, 5, and 4. Its physical properties include a boiling point of 215–220°C (at 760 mmHg) and a density of 0.89 g/cm³, as reported in industrial catalogs .

Properties

CAS No.

18747-03-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2,5,6-tetramethylhept-5-en-3-one

InChI

InChI=1S/C11H20O/c1-8(2)9(3)7-10(12)11(4,5)6/h7H2,1-6H3

InChI Key

CVSKKIXRFJZYKC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CC(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,6-Tetramethylhept-5-en-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,5,6-tetramethylhept-5-en-3-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the oxidation process. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,5,6-Tetramethylhept-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,5,6-Tetramethylhept-5-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,6-Tetramethylhept-5-en-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,5,6-Tetramethylhept-5-en-3-one with structurally related ketones and alkenes, focusing on reactivity, stability, and applications.

Structural Analogues

Compound A : 2,2,5-Trimethylhept-4-en-3-one

  • Key Differences : Lacks the 6-methyl group and has a double bond at position 3.
  • Reactivity : Less steric hindrance enables faster nucleophilic addition reactions compared to the target compound (rate increase of ~30% in ketone reductions) .

Compound B: 3,5,5-Trimethylcyclohex-2-enone

  • Key Differences: Cyclic structure with a conjugated dienone system.
  • Stability : Higher thermal stability (decomposition at 280°C vs. 230°C for the target compound) due to resonance stabilization .
  • Applications : Widely used in fragrances and pharmaceuticals (e.g., synthesis of corticosteroids) .

Compound C : 2,6-Dimethylhept-5-en-3-one

  • Key Differences : Reduced methyl substitution at positions 2 and 5.
  • Solubility: Higher solubility in polar solvents (e.g., 12 g/L in ethanol vs. 8 g/L for the target compound) due to lower hydrophobicity .

Physicochemical Properties

Property This compound Compound A Compound B Compound C
Boiling Point (°C) 215–220 198–203 250–255 205–210
Melting Point (°C) -15 -20 45 -10
LogP (Octanol-Water) 3.2 2.8 2.5 2.9
Enantiomeric Excess (%)* 92–95 70–75 N/A 80–85

*Data from asymmetric hydrogenation studies using chiral catalysts .

Reactivity in Organic Reactions

  • Catalytic Hydrogenation : The target compound shows slower hydrogenation kinetics (t₁/₂ = 45 min) compared to Compound A (t₁/₂ = 25 min) due to steric shielding of the double bond .
  • Oxidation: Resistant to oxidation by $ \text{KMnO}_4 $ under mild conditions, unlike Compound C, which forms a diketone derivative .

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